The primary sources of aristolochic acid Ia include various species of the Aristolochia genus, such as Aristolochia fangchi and Aristolochia debilis. These plants are commonly used in traditional medicine practices in several cultures, particularly in Asia. The compound is extracted from the roots or leaves of these plants and has been utilized historically for its purported therapeutic effects.
Aristolochic acid Ia is classified as a phenanthrene derivative, specifically a member of the class of compounds known as alkaloids. Its chemical structure features a bicyclic system that contributes to its biological activity. The compound is also categorized under toxic phytochemicals due to its adverse health effects.
Aristolochic acid Ia can be synthesized through several methods, including extraction from natural sources and total synthesis in the laboratory. The extraction process typically involves solvent extraction techniques where plant materials are treated with organic solvents to isolate the compound.
Technical Details:
The molecular formula of aristolochic acid Ia is CHNO. Its structure consists of a phenanthrene core with various functional groups that contribute to its biological activity.
Data:
Aristolochic acid Ia undergoes various chemical reactions that can affect its stability and biological activity. Key reactions include hydrolysis, oxidation, and conjugation with cellular macromolecules.
Technical Details:
The mechanism of action of aristolochic acid Ia primarily involves its interaction with DNA, leading to mutagenic effects. The compound forms adducts with DNA bases, resulting in mispairing during replication.
Data:
Relevant Data:
Aristolochic acid Ia has been studied extensively for its pharmacological properties. Its applications include:
Aristolochic acid Ia (AA-Ia), a demethylated derivative of aristolochic acid I (AA-I), is a nitrophenanthrene carboxylic acid compound primarily found in plants of the genera Aristolochia and Asarum. These plants have been integral to traditional medical systems across Asia, Europe, and the Americas for over 2,500 years, employed for conditions ranging from eczema and inflammation to obstetrical complications [1] [6]. AA-Ia exists as both a natural constituent and a metabolic byproduct of AA-I in mammals. Historically, the toxicity of aristolochic acids (AAs) remained unrecognized until pivotal incidents in the 20th century. In 1964, Chinese physician Songhan Wu documented acute renal failure following excessive intake of Aristolochia manshuriensis, though broader attention was not drawn until the 1990s Belgian "Chinese herbs nephropathy" outbreak. Here, Stephania tetrandra in slimming pills was inadvertently substituted with AA-containing Aristolochia fangchi, leading to rapidly progressive interstitial fibrosis in over 100 patients [2] [6] [10]. Subsequent phytochemical analyses identified AA-I and AA-II as the primary nephrotoxins, with AA-Ia later recognized as a key metabolite contributing to toxicity [8].
Table 1: Historical Timeline of AA-Ia Recognition
Year | Event | Significance |
---|---|---|
1964 | First clinical report of A. manshuriensis-induced renal failure | Early toxicity documentation; limited impact |
1993 | Belgian outbreak of "Chinese herbs nephropathy" | Mass poisoning (100+ cases) linked to A. fangchi substitution |
2000 | DNA adducts identified in patient tissues | Mechanistic link established between AA exposure and carcinogenesis |
2002 | IARC classifies AAs as Group 1 carcinogens | Formal recognition of AA-I/II carcinogenicity in humans |
2016 | AA-Ia detected as a major metabolite in renal tissues | Role of AA-Ia in sustained toxicity post-AA-I exposure confirmed |
AA-Ia plays a critical role in aristolochic acid nephropathy (AAN) and associated urothelial cancers through its formation, distribution, and persistence in target tissues. Epidemiological studies highlight distinct exposure pathways:
Global regulatory responses to AA exposure have evolved but remain inconsistent:
Table 2: Global Regulatory Status of Aristolochic Acids (Including AA-Ia)
Region | Key Regulations | Gaps/Limitations |
---|---|---|
United States | FDA import alerts (2001); AA-containing supplements prohibited | Online sales persist; limited enforcement for imported herbal products |
European Union | Complete ban on Aristolochia spp. in medicines (2001) | Contaminated food imports from endemic regions unregulated |
China | Removal from Pharmacopoeia (2003); lists of prohibited herbs/patent medicines | Traditional use continues; substitution incidents reported |
Balkan Nations | BEN monitoring programs; agricultural controls for A. clematitis | Environmental AA-Ia contamination in soil/water remains unresolved |
Molecular Structures of Key Aristolochic Acid Compounds
The structural features of AA-Ia and related metabolites underpin their toxicity:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0